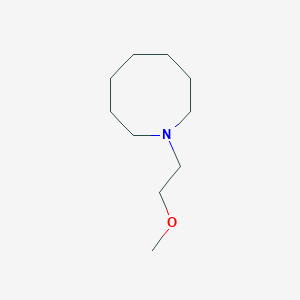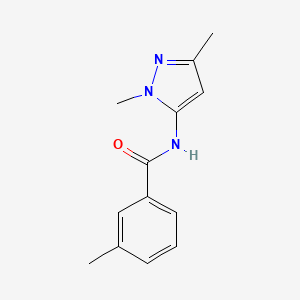
1-(2-Methoxyethyl)azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)azocane is an organic compound that belongs to the class of azocanes, which are nitrogen-containing heterocycles This compound is characterized by the presence of a methoxyethyl group attached to the azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)azocane typically involves the reaction of azocane with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)azocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted azocanes depending on the reagents used.
Scientific Research Applications
1-(2-Methoxyethyl)azocane has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)azocane involves its interaction with molecular targets such as enzymes and receptors. The methoxyethyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethylazocane: Similar in structure but with an ethyl group instead of a methoxyethyl group.
1-Methylazocane: Contains a methyl group instead of a methoxyethyl group.
1-Propylazocane: Features a propyl group in place of the methoxyethyl group.
Uniqueness: 1-(2-Methoxyethyl)azocane is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)azocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-12-10-9-11-7-5-3-2-4-6-8-11/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZIYGDBQOOMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[3-(Trifluoromethoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B7525389.png)
![2-[(2-Chloro-4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7525395.png)
![2-[(2-Chloro-4-fluorophenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B7525397.png)
![N-[2-(4-methyl-2-phenylpiperazin-1-yl)-2-oxoethyl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7525400.png)
![1-(4-fluorophenyl)-N-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7525410.png)

![N-[(4-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7525421.png)
![5-(Furan-2-yl)-3-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7525422.png)

![8-(2-Chloro-4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7525462.png)
![N-(1-cyclopropylethyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7525475.png)
![4-chloro-N-[(4-hydroxyphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7525479.png)
![N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7525487.png)
![2-[(2,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7525493.png)
